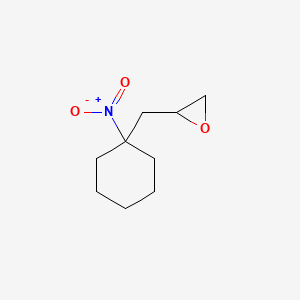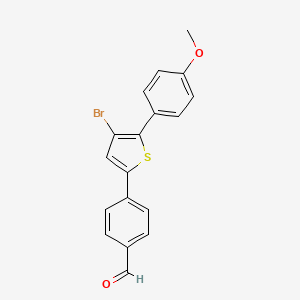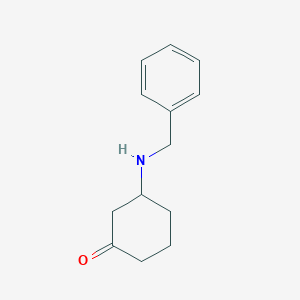
Tert-butyl 4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that features a thiazole ring and a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Coupling of the Thiazole and Diazepane Rings: The thiazole and diazepane rings are then coupled using appropriate coupling agents such as carbodiimides.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through esterification reactions using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for tert-butyl-4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the diazepane ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under reflux conditions with appropriate solvents.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced diazepane derivatives.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the biological activity of thiazole and diazepane derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl-4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thiazole ring can interact with active sites of enzymes, while the diazepane ring can modulate receptor activity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides
- tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate
Uniqueness
Tert-butyl 4-(thiazol-2-yl)-1,4-diazepane-1-carboxylate is unique due to its combination of a thiazole ring and a diazepane ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C13H21N3O2S |
|---|---|
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
tert-butyl 4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-4-6-15(8-9-16)11-14-5-10-19-11/h5,10H,4,6-9H2,1-3H3 |
Clave InChI |
NECDYTLETCHCTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,4-ethynyl-1-[(4-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8531652.png)
![4,5-Dichloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8531665.png)












